Phenazine-1,6-dicarboxylic acid

Description

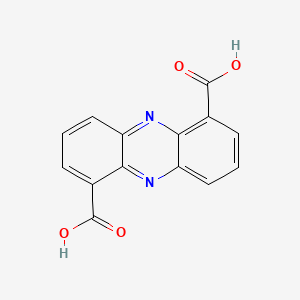

Structure

3D Structure

Properties

IUPAC Name |

phenazine-1,6-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-13(18)7-3-1-5-9-11(7)16-10-6-2-4-8(14(19)20)12(10)15-9/h1-6H,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJALVONLCNWZHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178014 |

Source

|

| Record name | Phenazine-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23462-25-1 |

Source

|

| Record name | 1,6-Phenazinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23462-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazine-1,6-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenazine-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Phenazine-1,6-dicarboxylic Acid (PDC)

Abstract

Phenazine-1,6-dicarboxylic acid (PDC) is a pivotal biosynthetic intermediate in the production of a wide array of structurally complex and biologically active phenazine natural products. Unlike the more commonly studied phenazine-1-carboxylic acid (PCA), which is a hallmark of Pseudomonas species, PDC serves as the foundational scaffold for highly substituted phenazines primarily found in the actinomycetes. This guide provides an in-depth exploration of the natural sources of PDC, detailing the primary microbial producers, the intricacies of its biosynthetic pathway, established protocols for its isolation and characterization, and its known biological significance. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery, microbial engineering, and the development of novel therapeutic agents.

Introduction to this compound (PDC)

Phenazines are a large and structurally diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria.[1][2] Their molecular framework allows for extensive chemical modification, resulting in a broad spectrum of biological activities, including antibiotic, antifungal, antitumor, and insecticidal properties.[2][3][4]

At the heart of phenazine biosynthesis lie two key precursors derived from the shikimate pathway: phenazine-1-carboxylic acid (PCA) and this compound (PDC).[4][5] While PCA is the well-established precursor for simpler phenazines produced predominantly by Pseudomonas species, PDC is the essential starting point for the synthesis of more complex, highly substituted phenazines, such as iodinin and myxin.[6][7] Understanding the natural origins and biosynthesis of PDC is therefore critical for harnessing the full chemical and therapeutic potential of this family of natural products.

Principal Microbial Sources of PDC

The production of PDC is primarily associated with specific genera of bacteria, most notably Streptomyces. However, it has also been identified in other bacteria and can be produced in genetically modified organisms.

Streptomyces Species: The Primary Producers

The genus Streptomyces is the most prolific and significant natural source of PDC.[3][7] In these bacteria, PDC serves as a central hub, being further modified by tailoring enzymes to generate a rich diversity of phenazine derivatives.[5]

Table 1: Key Microbial Producers of this compound (PDC)

| Microbial Genus | Species Example | Key Findings & Significance | References |

| Streptomyces | Streptomyces lomondensis S015 | A PDC biosynthetic gene cluster was identified from this strain.[5][7] | [5],[7] |

| Streptomyces coelicolor M1152 | Used as a chassis for metabolic engineering to achieve high-titer production of PDC (up to 1165.8 mg/L).[7] | [7] | |

| Streptomyces cinnamonensis | Known phenazine producer.[8] | [8] | |

| Pseudomonas | Pseudomonas aeruginosa HRW.1-S3 | A natural isolate found to produce PDC when grown on crude oil as a carbon source.[9][10] | [9],[10] |

| Pseudomonas chlororaphis HT66 | Wild-type strains primarily produce PCA. Inactivation of the phzA gene leads to significant accumulation of PDC.[11] | [11] | |

| Lysobacter | Lysobacter antibioticus | Confirmed natural producer of PDC.[4][12] | [12],[4] |

| Erwinia | Erwinia herbicola | Identified as a natural producer of PDC.[4][12] | [12],[4] |

Pseudomonas Species: A Case of Biosynthetic Shunting

While Pseudomonas species are renowned for producing PCA, the natural production of PDC is rare.[12][13] However, research has shown that the biosynthetic machinery for PDC exists but is typically shunted towards PCA production. The gene phzA, which is restricted to Pseudomonas, appears to act as a "shunt switch"; its inactivation in strains like P. chlororaphis diverts the metabolic flux from PCA to PDC, resulting in significant PDC accumulation.[11] A few natural isolates, such as P. aeruginosa HRW.1-S3, have been shown to produce PDC under specific culture conditions.[9]

The Biosynthetic Pathway of PDC

The formation of the phenazine core structure is a conserved process originating from chorismic acid, a key intermediate of the shikimate pathway.[5] A core set of enzymes encoded by the phz gene cluster (typically PhzB, C, D, E, F, G) orchestrates this transformation.

The pathway proceeds through the formation of hexahydrothis compound (HHPDC). This intermediate is at a critical branch point.[5][12]

-

To form PDC: HHPDC undergoes non-decarboxylative dehydrogenations. This route is favored in Streptomyces. A specific hypothetical protein, designated PhzF', has been identified in S. lomondensis as being crucial for the selective biosynthesis of PDC over PCA.[7]

-

To form PCA: HHPDC undergoes spontaneous oxidative decarboxylation, a process facilitated by the PhzA enzyme in Pseudomonas, leading to the formation of PCA.[5][11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PhzA, the shunt switch of this compound biosynthesis in Pseudomonas chlororaphis HT66 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Biosynthesis of Phenazine-1,6-dicarboxylic Acid in Streptomyces

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Phenazine-1,6-dicarboxylic Acid (PDC)

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably from the genera Pseudomonas and Streptomyces.[1][2][3] These secondary metabolites exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties, making them attractive targets for drug discovery and development.[2] In the realm of Streptomyces, a prolific source of bioactive natural products, this compound (PDC) stands out as a key biosynthetic intermediate.[1][4] Unlike the often simpler phenazines derived from phenazine-1-carboxylic acid (PCA) in Pseudomonas, the highly substituted and structurally complex phenazines found in Streptomyces are typically synthesized from the PDC scaffold.[4][5][6] Understanding the intricate biosynthetic pathway of PDC is therefore crucial for harnessing the full potential of these potent molecules through metabolic engineering and synthetic biology approaches.

This in-depth technical guide provides a comprehensive overview of the biosynthesis of this compound in Streptomyces. We will explore the genetic architecture of the biosynthetic gene cluster, delve into the enzymatic cascade that transforms a primary metabolite into the complex phenazine core, and discuss key experimental methodologies for studying and engineering this fascinating pathway.

The Core Biosynthetic Pathway: From Chorismic Acid to the Phenazine Nucleus

The journey to PDC begins with a central metabolite from the shikimate pathway: chorismic acid.[4][7] A conserved biosynthetic gene cluster (BGC) orchestrates the conversion of two molecules of chorismic acid into the tricyclic phenazine core.[4] This cluster typically encodes a suite of enzymes, designated PhzB, PhzC, PhzD, PhzE, PhzF, and PhzG, which work in a concerted fashion.[4]

The key steps in the biosynthesis of PDC in Streptomyces are as follows:

-

Formation of 2-amino-2-deoxyisochorismic acid (ADIC): The enzyme PhzE, an aminotransferase, catalyzes the initial step by converting chorismic acid to ADIC.[2][8]

-

Hydrolysis to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA): PhzD then hydrolyzes ADIC to produce DHHA.[8][9]

-

Isomerization of DHHA: The enzyme PhzF plays a crucial role in isomerizing DHHA to a highly reactive ketone intermediate.[9][10][11]

-

Dimerization and Cyclization: Two molecules of the PhzF product spontaneously condense to form the initial tricyclic phenazine scaffold, hexahydrothis compound (HHPDC).[4][8]

-

Aromatization to PDC: The final step involves the dehydrogenation of HHPDC to the fully aromatic this compound. This oxidation is thought to be catalyzed by the flavin-dependent enzyme PhzG.[4][8]

A key distinction between PDC biosynthesis in Streptomyces and PCA biosynthesis in Pseudomonas lies in the presence and function of the phzA gene. Pseudomonas species that primarily produce PCA possess a phzA gene, which is homologous to phzB.[1][10] In contrast, Streptomyces and other bacteria that synthesize 1,6-disubstituted phenazines, such as PDC, typically lack a phzA homologue.[10] This absence is a critical determinant for shunting the biosynthetic flux towards PDC.

Furthermore, recent studies have identified a novel hypothetical protein, designated PhzF', in Streptomyces lomondensis S015, which is involved in the selective and efficient biosynthesis of PDC.[5] This discovery highlights the potential for subtle, yet critical, variations in the phenazine BGCs across different Streptomyces species.

Experimental Methodologies for Pathway Elucidation and Engineering

The study of the PDC biosynthetic pathway in Streptomyces relies on a combination of genetic, biochemical, and analytical techniques. Here, we outline key experimental workflows that have proven invaluable in this field.

Gene Knockout and Heterologous Expression

A fundamental approach to understanding the function of genes within the PDC biosynthetic gene cluster is through targeted gene inactivation. This is typically achieved via homologous recombination to create knockout mutants. The resulting mutants are then analyzed for their phenazine production profile, allowing for the functional assignment of the deleted gene.

Conversely, heterologous expression of the entire BGC or individual genes in a well-characterized host strain, such as Streptomyces coelicolor, can confirm the cluster's role in PDC biosynthesis and be used to engineer strains for enhanced production.[5]

Exemplary Protocol: Gene Knockout in Streptomyces via Homologous Recombination

-

Construct Design: Design a knockout cassette containing an antibiotic resistance gene flanked by homologous regions (typically 1-2 kb) upstream and downstream of the target gene.

-

Vector Assembly: Clone the knockout cassette into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces.

-

Protoplast Transformation: Prepare Streptomyces protoplasts and transform them with the knockout plasmid.

-

Selection of Single Crossovers: Plate the transformed protoplasts on a medium containing the selection antibiotic to isolate transformants where the plasmid has integrated into the chromosome via a single crossover event.

-

Selection of Double Crossovers: Culture the single crossover mutants in non-selective liquid medium to allow for a second crossover event, leading to the excision of the plasmid and replacement of the target gene with the resistance cassette.

-

Screening and Verification: Plate the culture on a medium to screen for colonies that have lost the vector's marker (if any) and retain the resistance from the knockout cassette. Verify the double crossover event and gene deletion by PCR and sequencing.

-

Metabolite Analysis: Cultivate the confirmed knockout mutant and the wild-type strain under phenazine-producing conditions. Extract the secondary metabolites and analyze by HPLC and LC-MS to compare their production profiles.

Precursor Feeding Experiments

To confirm the origin of the phenazine backbone from the shikimate pathway, isotopically labeled precursors, such as ¹³C-labeled shikimic acid or anthranilic acid, can be fed to Streptomyces cultures.[7] The incorporation of the label into the final PDC product can then be traced using mass spectrometry or NMR spectroscopy, providing direct evidence of the biosynthetic precursors.

Enhancing PDC Production: Metabolic Engineering Strategies

With a thorough understanding of the PDC biosynthetic pathway, researchers can employ various metabolic engineering strategies to enhance its production in Streptomyces.

| Strategy | Rationale | Example | Reference |

| Overexpression of the BGC | Increase the cellular concentration of the biosynthetic enzymes. | Expressing the PDC BGC from S. lomondensis in S. coelicolor. | [5] |

| Precursor Supply Enhancement | Boost the pool of the chorismic acid precursor. | Overexpressing genes from the shikimate pathway. | [4] |

| Efflux Pump Overexpression | Facilitate the export of PDC from the cell, potentially reducing feedback inhibition. | Co-expressing a putative efflux pump with the PDC BGC. | [1] |

| Fermentation Optimization | Provide optimal growth and production conditions. | Using specific media compositions, such as R5 medium or mineral medium with xylan. | [5] |

A study by Deng et al. (2023) demonstrated the successful application of several of these strategies, achieving a PDC titer of 1165.8 mg/L in an engineered Streptomyces coelicolor strain.[5]

Downstream Modifications: The Gateway to Phenazine Diversity

This compound serves as a crucial branching point for the biosynthesis of more complex and highly decorated phenazines in Streptomyces. A variety of tailoring enzymes, such as methyltransferases, oxidoreductases, and glycosyltransferases, can act on the PDC core to generate a diverse array of natural products. For instance, the esmeraldins and saphenamycins are complex dimeric and monomeric phenazines, respectively, produced by Streptomyces antibioticus, which are derived from the core phenazine scaffold.[7][12] The study of these downstream modifications is an active area of research, with the potential to unlock novel bioactive compounds.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces is a well-orchestrated enzymatic process that provides the foundation for a vast array of structurally diverse and biologically active natural products. Continued research into this pathway, including the discovery of novel enzymatic functions and the application of advanced metabolic engineering techniques, holds immense promise for the development of new therapeutics and agrochemicals. The ability to rationally engineer Streptomyces strains for the high-level production of specific phenazine derivatives will undoubtedly accelerate the translation of these fascinating molecules from the laboratory to real-world applications.

References

-

Deng, R., et al. (2023). Enhanced Biosynthesis of this compound in Streptomyces coelicolor. ACS Sustainable Chemistry & Engineering. [Link]

-

Deng, R., et al. (2023). Enhanced Biosynthesis of this compound in Streptomyces coelicolor. ResearchGate. [Link]

-

Mavrodi, D. V., et al. (2010). Diversity and Evolution of the Phenazine Biosynthesis Pathway. Applied and Environmental Microbiology. [Link]

-

Deng, R., et al. (2023). Enhanced Biosynthesis of this compound in Streptomyces coelicolor. ACS Sustainable Chemistry & Engineering. [Link]

-

The Esmeraldin Project. University of Washington. [Link]

-

Saleh, O., et al. (2012). Phenazine biosynthesis in Streptomyces sp. SpC080624SC-11. ResearchGate. [Link]

-

Thiel, V., et al. (2010). Genetic Approach for the Fast Discovery of Phenazine Producing Bacteria. MDPI. [Link]

-

Remali, J., et al. (2017). Genomic characterization of a new endophytic Streptomyces kebangsaanensis identifies biosynthetic pathway gene clusters for novel phenazine antibiotic production. PeerJ. [Link]

-

Saleh, O., et al. (2014). Phenazine biosynthesis in Streptomyces sp. SpC080624SC-11. ResearchGate. [Link]

-

Blankenfeldt, W., & Parsons, J. F. (2014). The structural biology of phenazine biosynthesis. FEBS Journal. [Link]

-

Chen, X., et al. (2022). Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN. ResearchGate. [Link]

-

Moody, C. J., & Roff, G. J. (2012). Biomimetic Synthesis of this compound (PDC). Synlett. [Link]

-

Van't Land, C. W., et al. (1994). Biosynthesis of the phenazine antibiotics, the saphenamycins and esmeraldins, in Streptomyces antibioticus. The Journal of Organic Chemistry. [Link]

-

Remali, J., et al. (2017). The proposed mechanism of phenazine biosynthesis in S. kebangsaanensis. ResearchGate. [Link]

-

Mavrodi, D. V., et al. (1998). A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79. Journal of Bacteriology. [Link]

-

Parsons, J. F., et al. (2004). Structure and function of the phenazine biosynthesis protein PhzF from Pseudomonas fluorescens 2-79. Biochemistry. [Link]

-

Blankenfeldt, W., & Parsons, J. F. (2014). The structural biology of phenazine biosynthesis. FEBS Journal. [Link]

-

Loper, J. E., et al. (2020). Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes. eLife. [Link]

-

Kieninger, M., et al. (2017). Mechanisms and Specificity of Phenazine Biosynthesis Protein PhzF. Scientific Reports. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Genetic Approach for the Fast Discovery of Phenazine Producing Bacteria [mdpi.com]

- 3. A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Genomic characterization of a new endophytic Streptomyces kebangsaanensis identifies biosynthetic pathway gene clusters for novel phenazine antibiotic production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Esmeraldin Project [faculty.washington.edu]

- 8. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms and Specificity of Phenazine Biosynthesis Protein PhzF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Structure and function of the phenazine biosynthesis protein PhzF from Pseudomonas fluorescens 2-79 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Biological Activities of Phenazine Compounds from Pseudomonas

Executive Summary

Phenazines are a class of redox-active, nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, most notably by species within the genus Pseudomonas. These pigmented molecules are not mere secondary metabolites; they are crucial players in microbial competition, pathogenesis, and cell-to-cell communication. Their broad-spectrum biological activities, ranging from antimicrobial and anticancer effects to their role as virulence factors and agricultural biocontrol agents, make them a subject of intense interest for researchers in microbiology, medicine, and agricultural science. This guide provides an in-depth technical overview of the biological activities of Pseudomonas phenazines, intended for researchers, scientists, and drug development professionals. We will explore their biosynthesis and complex regulation, delve into the mechanisms underpinning their diverse functions, provide detailed experimental protocols for their study, and discuss their current and future applications.

Chapter 1: An Introduction to Pseudomonas Phenazines

The Nature of Phenazines

Phenazines are structurally characterized by a dibenzopyrazine core.[1] Their biological potency is intrinsically linked to their ability to undergo reversible oxidation-reduction reactions. This redox-cycling capability allows them to act as electron shuttles, interacting with cellular electron transport chains and molecular oxygen to generate reactive oxygen species (ROS), a primary mechanism for their antibiotic effects.[2][3][4][5] The specific biological and physicochemical properties of each phenazine derivative are dictated by the type and position of functional groups on the core structure.[2]

Pseudomonas: A Phenazine Powerhouse

The Pseudomonas genus, particularly fluorescent pseudomonads like P. aeruginosa, P. chlororaphis, and P. fluorescens, are the most extensively studied producers of phenazines.[2][6][7] These bacteria synthesize a diverse array of phenazine compounds, which play a critical role in their ecological fitness, enabling them to thrive in competitive environments such as the soil rhizosphere and in clinical settings.[2][8]

Key Phenazine Derivatives from Pseudomonas

While over 150 natural phenazine derivatives have been identified, a few key compounds are consistently produced by Pseudomonas species and are the focus of most research.[2]

| Phenazine Compound | Abbreviation | Producing Species (Examples) | Key Characteristics |

| Pyocyanin | PYO | P. aeruginosa | Blue-green pigment, a major virulence factor in human infections.[9][10][11] |

| Phenazine-1-carboxylic acid | PCA | P. fluorescens, P. chlororaphis, P. aeruginosa | Yellow pigment, potent antifungal, serves as a precursor to other phenazines.[2][12] |

| Phenazine-1-carboxamide | PCN | P. chlororaphis, P. aeruginosa | Derivative of PCA with strong antifungal properties.[2][13][14] |

| 1-Hydroxyphenazine | 1-OH-PHZ | P. aeruginosa, P. chlororaphis | Orange pigment, exhibits broad-spectrum antimicrobial activity.[2][15] |

| 2-Hydroxyphenazine | 2-OH-PHZ | P. chlororaphis | Another hydroxylated derivative with significant biocontrol activity.[2] |

Chapter 2: Biosynthesis and Regulation

The Core Biosynthetic Pathway

The journey from a primary metabolite to a complex phenazine begins with chorismic acid, an intermediate of the shikimate pathway.[12][16] A conserved seven-gene operon, phzABCDEFG, encodes the enzymes responsible for converting chorismic acid into the core phenazine precursor, phenazine-1-carboxylic acid (PCA).[9][12][17]

Redundant phz Operons in P. aeruginosa

Interestingly, P. aeruginosa possesses two nearly identical, functional copies of this operon, designated phz1 (phzA1-G1) and phz2 (phzA2-G2).[9][17][18][19] While both operons catalyze the synthesis of PCA, they are differentially regulated.[18] This redundancy allows the bacterium to fine-tune phenazine production in response to different environmental contexts, such as planktonic growth versus biofilm formation.[18][20] The phz1 operon is primarily regulated by quorum sensing, while phz2 expression is crucial for biofilm development.[18]

Enzymatic Tailoring for Phenazine Diversity

The structural diversity of phenazines arises from the modification of the PCA precursor by a suite of "tailoring" enzymes. These enzymes add different functional groups, creating derivatives with distinct properties.[2]

-

PhzH: An amidotransferase that converts PCA to phenazine-1-carboxamide (PCN).[12][17]

-

PhzM and PhzS: These two enzymes work in concert. PhzM, a methyltransferase, converts PCA to 5-methylphenazine-1-carboxylic acid betaine, which is then decarboxylated and hydroxylated by the monooxygenase PhzS to produce pyocyanin (PYO).[9][17][21]

-

PhzS: This enzyme can also act alone to convert PCA into 1-hydroxyphenazine (1-OH-PHZ).[12][17]

A Symphony of Regulation: Quorum Sensing

Phenazine production is not constitutive; it is tightly regulated in response to cell density through a process called quorum sensing (QS).[9][22] In P. aeruginosa, three interconnected QS systems—las, rhl, and pqs—form a complex network that controls the expression of hundreds of genes, including the phz operons.[17][19] These systems rely on the production and detection of small signaling molecules (autoinducers). When the bacterial population reaches a certain density, these signals accumulate, triggering a cascade of gene expression that leads to the coordinated production of virulence factors, including pyocyanin.[17][19][23] This ensures that phenazines are produced only when the bacterial population is large enough to overcome host defenses or outcompete other microbes.

Chapter 3: A Spectrum of Biological Activities

Antimicrobial Warfare

The most well-documented activity of phenazines is their broad-spectrum antimicrobial action against competing bacteria, fungi, and oomycetes.[8][24] This makes them critical for the success of Pseudomonas in diverse ecological niches.

-

Mechanism 1: The Oxidative Burst: The primary mechanism of toxicity is the generation of reactive oxygen species (ROS).[2][5] Phenazines can accept electrons from cellular reductants (like NADH) and transfer them to molecular oxygen, producing superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[3][4] These highly reactive molecules cause widespread damage to DNA, proteins, and lipids, leading to cell death.

-

Mechanism 2: Respiratory Disruption: Phenazines can also interfere directly with cellular respiration by diverting electrons from the electron transport chain, disrupting proton motive force and ATP synthesis.[3][4]

A Double-Edged Sword: Virulence in Human Pathogenesis

In the context of opportunistic infections caused by P. aeruginosa, phenazines, particularly pyocyanin, are potent virulence factors.[10][11][17]

-

Host Cell Damage: Pyocyanin can readily cross host cell membranes and induce oxidative stress, leading to widespread tissue damage.[10][11]

-

Ciliary Dysfunction: In the respiratory tract, pyocyanin impairs ciliary beating, a critical mechanism for clearing mucus. This contributes to the persistence of P. aeruginosa in the lungs of cystic fibrosis patients.[10][25][26]

-

Immune Modulation: Pyocyanin can disrupt immune function by inhibiting lymphocyte proliferation and inducing apoptosis in neutrophils, thereby weakening the host's ability to fight the infection.[10][27]

Guardians of the Plant: Biocontrol in Agriculture

The same antimicrobial properties that make phenazines virulence factors in humans make them powerful biocontrol agents in agriculture.[28] Strains of P. fluorescens and P. chlororaphis that produce phenazines like PCA can colonize plant roots and protect them from a wide range of soil-borne fungal pathogens, such as Gaeumannomyces graminis (take-all disease of wheat) and Fusarium oxysporum.[5][8][14][24] This activity reduces the need for chemical fungicides and promotes plant growth.[4][29]

Anticancer and Cytotoxic Potential

Several phenazine compounds have demonstrated significant cytotoxic activity against various human cancer cell lines, including lung, colon, and cervical cancer cells.[2][13][30] The mechanism is thought to be similar to their antimicrobial action: the induction of overwhelming oxidative stress and the triggering of apoptosis (programmed cell death).[31] This has positioned phenazines as promising scaffolds for the development of novel anticancer drugs.[30]

Microbial Communication and Biofilm Formation

Beyond their role as weapons, phenazines are also signaling molecules.[18] They are involved in regulating gene expression within the Pseudomonas population and are critical for the structural development of biofilms—multicellular communities of bacteria encased in a protective matrix.[4][5][18] Pyocyanin, for example, can act as a terminal signaling factor in the P. aeruginosa quorum sensing network.[32]

Chapter 4: Core Methodologies for Phenazine Research

This chapter provides validated, step-by-step protocols for the extraction, quantification, and biological assessment of phenazine compounds.

Extraction and Quantification of Phenazines

Causality: The choice of extraction solvent is critical. Phenazines are largely nonpolar and thus soluble in organic solvents like chloroform or acidified ethyl acetate. Acidification (e.g., with HCl) ensures that acidic phenazines like PCA are protonated, increasing their solubility in the organic phase and maximizing extraction efficiency.

Protocol: Solvent Extraction from Liquid Culture

-

Grow the Pseudomonas strain in a suitable liquid medium (e.g., King's B Broth) for 24-48 hours with shaking.

-

Transfer 1 mL of the culture to a microcentrifuge tube.

-

Acidify the culture to a pH of ~2.0 by adding concentrated HCl dropwise. This step will cause PCA to turn yellow and pyocyanin to turn red.

-

Add an equal volume (1 mL) of chloroform.

-

Vortex vigorously for 1 minute to mix the phases thoroughly.

-

Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Carefully transfer the lower organic phase (containing the phenazines) to a new tube.

-

Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Resuspend the dried phenazine extract in a known volume of a suitable solvent (e.g., methanol) for quantification.

Protocol: Quantification by HPLC

Expertise: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying individual phenazine compounds from a mixed extract. A C18 reverse-phase column is ideal, as it separates compounds based on hydrophobicity.

-

System Setup: An HPLC system equipped with a C18 column and a photodiode array (PDA) detector.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Standard Curve: Prepare serial dilutions of purified phenazine standards (e.g., PCA, PYO) of known concentrations to generate a standard curve.

-

Injection: Inject 10-20 µL of the resuspended extract and the standards onto the column.

-

Detection: Monitor the absorbance at specific wavelengths (e.g., ~364 nm for PCA, ~316 nm for PYO).

-

Analysis: Identify phenazine peaks in the sample chromatogram by comparing their retention times to the standards. Quantify the concentration by integrating the peak area and interpolating from the standard curve.

Assessing Antimicrobial Activity

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [33][34]

Trustworthiness: This method provides a quantitative measure of antimicrobial potency. Including a positive control (pathogen with no compound), negative control (broth only), and a solvent control (pathogen with the highest concentration of solvent used) is essential to validate the results and ensure that any observed inhibition is due to the compound itself and not the solvent.

-

Preparation: Dissolve the purified phenazine compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[33]

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the phenazine stock solution in a sterile microbial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) adjusted to a concentration of ~5 x 10⁵ CFU/mL. Add this inoculum to each well containing the diluted compound.

-

Controls: Prepare wells for a positive control (medium + inoculum), negative control (medium only), and solvent control.

-

Incubation: Incubate the plate at the optimal temperature for the target microorganism (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the phenazine compound that completely inhibits visible growth of the microorganism.[33]

Evaluating Cytotoxicity

Protocol: MTT Assay for Cell Viability [30]

Expertise: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Healthy cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. A reduction in purple color indicates a loss of viability. It's crucial to select a relevant cell line (e.g., A549 lung cancer cells for studying respiratory effects) and to test a range of concentrations to determine a dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Cell Seeding: Seed a human cell line (e.g., HeLa or A549) into a 96-well plate at a density of ~5 x 10³ cells per well and allow them to adhere for 24 hours.[30]

-

Compound Treatment: Prepare serial dilutions of the phenazine compound in the cell culture medium and replace the old medium with the treatment medium. Include untreated cells and solvent controls.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.

-

Measurement: Read the absorbance of the plates on a microplate reader at ~570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.

Chapter 5: Applications and Future Horizons

Phenazines in Modern Agriculture

The potent and broad-spectrum activity of phenazines against plant pathogens has led to their development as commercial biopesticides.[16] Phenazine-1-carboxylic acid (PCA), for instance, has been registered and commercialized under the name "Shenzimycin" for the control of various crop diseases.[12][16] These products offer a more environmentally sustainable alternative to chemical pesticides.[15]

Potential in Drug Development

The diverse bioactivities of phenazines make them attractive candidates for therapeutic development.[2][7][35]

-

Novel Antibiotics: With the rise of antibiotic resistance, phenazines and their synthetic derivatives offer a potential source of new antimicrobial agents with unique mechanisms of action.[33]

-

Anticancer Agents: The demonstrated cytotoxicity of phenazines against cancer cells warrants further investigation into their potential as chemotherapeutic drugs, either alone or in combination with existing therapies.[21][30]

Overcoming the Challenges

Despite their promise, several challenges must be addressed. The broad-spectrum cytotoxicity of some phenazines means that therapeutic applications will require careful engineering to improve specificity for target pathogens or cancer cells while minimizing damage to host tissues. Furthermore, optimizing the production of specific phenazine derivatives through metabolic engineering of producer strains is an active area of research aimed at making their large-scale application economically viable.[2][14][36]

Future Directions

The field of phenazine research is vibrant and expanding. Future work will likely focus on:

-

Discovering novel phenazine structures from untapped microbial sources.

-

Elucidating the complex regulatory networks that control their production.

-

Investigating the synergistic effects of phenazines with other antibiotics or therapeutic agents.

-

Harnessing synthetic biology to engineer microbial cell factories for the high-yield production of desired phenazine compounds.

References

-

Pseudomonas aeruginosa - Wikipedia. (n.d.). Wikipedia. [Link]

-

Biessy, A., & Filion, M. (2018). Phenazines in plant-beneficial Pseudomonas spp.: biosynthesis, regulation, function and genomics. Environmental Microbiology, 20(11), 3905-3917. [Link]

-

Serafim, B., Bernardino, A. R., Freitas, F., & Torres, C. A. V. (2023). Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines. Molecules, 28(3), 1368. [Link]

-

Green, C., & R. R. (2018). Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N. Frontiers in Cellular and Infection Microbiology, 8. [Link]

-

Recinos, D. A. (2012). The Roles and Regulation of the Redundant Phenazine Biosynthetic Operons in Pseudomonas aeruginosa PA14. Columbia Academic Commons. [Link]

-

Xia, L., Li, Y., Wang, Y., Zhou, H., Pathania, A. A., Su, Y., ... & Sun, J. (2024). Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin. Antimicrobial Agents and Chemotherapy, e01131-23. [Link]

-

Baron, S. S., & Rowe, J. J. (1989). Molecular mechanism of the antimicrobial action of pyocyanin. Current Microbiology, 18(4), 223-229. [Link]

-

Pierson, L. S., 3rd, Keppenne, V. D., & Wood, D. W. (1994). Phenazine antibiotic biosynthesis in Pseudomonas aureofaciens 30-84 is regulated by PhzR in response to cell density. Journal of Bacteriology, 176(13), 3966–3974. [Link]

-

Kanthakumar, K., Taylor, G., Tsang, K. W., Cundell, D. R., Rutman, A., Smith, S., ... & Wilson, R. (1993). Mechanisms of action of Pseudomonas aeruginosa pyocyanin on human ciliary beat in vitro. Infection and Immunity, 61(7), 2848-2853. [Link]

-

Parsons, J. (n.d.). Biochemistry of Phenazine Production in Pseudomonas aeruginosa. Grantome. [Link]

-

Chin-A-Woeng, T. F., van der Drift, K. M., de Bruijn, I., Thomas-Oates, J. E., Lugtenberg, B. J., & Bloemberg, G. V. (2005). Phenazines and their role in biocontrol by Pseudomonas bacteria. New Phytologist, 166(2), 351-363. [Link]

-

Dietrich, L. E., Price-Whelan, A., Petersen, A., Whiteley, M., & Newman, D. K. (2006). The phenazine pyocyanin is a terminal signalling factor in the quorum sensing network of Pseudomonas aeruginosa. Molecular Microbiology, 61(5), 1308–1321. [Link]

-

Pyocyanin - Wikipedia. (n.d.). Wikipedia. [Link]

-

Beudert, M., & L. (2020). Controlling the Production of Pseudomonas Phenazines by Modulating the Genetic Repertoire. Frontiers in Microbiology, 11. [Link]

-

Kanthakumar, K., Taylor, G., Tsang, K. W., Cundell, D. R., Rutman, A., Smith, S., ... & Wilson, R. (1993). Mechanisms of action of Pseudomonas aeruginosa pyocyanin on human ciliary beat in vitro. Infection and Immunity, 61(7), 2848-2853. [Link]

-

Chen, C., Song, F., Wu, C., & Che, Y. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 29(20), 4786. [Link]

-

Liu, Z., Liu, D., Zhang, G., Wang, Y., Zhang, X., & Zhang, X. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology, 11, 1171802. [Link]

-

Zhang, Y., & Chen, Y. (2022). Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry, 70(18), 5431-5442. [Link]

-

Pyocyanin: The Blue-Green Virulence Factor of Pseudomonas aeruginosa. (2023). GlpBio. [Link]

-

Serafim, B., Bernardino, A. R., Freitas, F., & Torres, C. A. V. (2023). Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines. Molecules, 28(3), 1368. [Link]

-

Dar, D., Sismaet, H. J., D’Odorico, P., & Newman, D. K. (2020). Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes. eLife, 9, e58499. [Link]

-

Li, A. R., Li, G. H., Tian, Y., Wang, J. T., Dou, P. F., Wang, C. Y., ... & Liu, Y. H. (2018). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 23(1), 169. [Link]

-

Fitos, I., & Visy, J. (2023). Quorum sensing-associated bacterial phenazines are potential ligands of human α1 -acid glycoprotein. Journal of Molecular Recognition, 36(7), e3027. [Link]

-

Role of Phenazine in Soil Ecology. (2025). British Berkefeld Water Filter Systems. [Link]

-

Xia, L., Li, Y., Wang, Y., Zhou, H., Pathania, A. A., Su, Y., ... & Sun, J. (2024). Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin. Antimicrobial Agents and Chemotherapy, e01131-23. [Link]

-

Finding phenazine. (2020). eLife, 9, e63207. [Link]

-

Biessy, A., Novinscak, A., Blom, J., & Filion, M. (2021). Inhibition of Three Potato Pathogens by Phenazine-Producing Pseudomonas spp. Is Associated with Multiple Biocontrol-Related Traits. mSphere, 6(3), e00300-21. [Link]

-

Dar, D., Sismaet, H. J., D’Odorico, P., & Newman, D. K. (2020). Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes. eLife, 9, e58499. [Link]

-

Serafim, B., Bernardino, A. R., Freitas, F., & Torres, C. A. V. (2023). Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines. Molecules, 28(3), 1368. [Link]

-

Serafim, B., Bernardino, A. R., Freitas, F., & Torres, C. A. V. (2023). Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines. Bohrium. [Link]

-

Glasser, N. R., & Newman, D. K. (2017). A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites. Current Opinion in Microbiology, 36, 107-114. [Link]

-

Cheung, G. Y. C., Wang, R., Khan, B. A., Sturtevant, D. E., & Otto, M. (2016). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. Angewandte Chemie International Edition, 55(1), 193-197. [Link]

-

Chin-A-Woeng, T. F., van der Drift, K. M., de Bruijn, I., Thomas-Oates, J. E., Lugtenberg, B. J., & Bloemberg, G. V. (2005). Phenazines and their role in biocontrol by Pseudomonas spp. New Phytologist, 166(2), 351-363. [Link]

-

Liu, Z., Liu, D., Zhang, G., Wang, Y., Zhang, X., & Zhang, X. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology, 11, 1171802. [Link]

-

Cimmino, A., Masi, M., Maddau, L., Linaldeddu, B. T., & Evidente, A. (2021). Phenazine-1-Carboxylic Acid (PCA), Produced for the First Time as an Antifungal Metabolite by Truncatella angustata, a Causal Agent of Grapevine Trunk Diseases (GTDs) in Iran. Journal of Fungi, 7(10), 848. [Link]

-

Chookietwattana, K., & T. (2011). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. Thaiscience. [Link]

-

Chookietwattana, K., & T. (2011). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. Thaiscience. [Link]

-

Peng, H., Zhang, P., Bilal, M., Wang, W., Hu, H., & Zhang, X. (2018). Enhanced biosynthesis of phenazine-1-carboxamide by engineered Pseudomonas chlororaphis HT66. Microbial Cell Factories, 17(1), 114. [Link]

-

Sorensen, R. U., & Klinger, J. D. (1986). Biological Effects of Pseudomonas aeruginosa Phenazine Pigments. Antibiotics and Chemotherapy, 37, 113-124. [Link]

-

Sun, L., Liu, Y., He, Y., Zhou, Y., Wang, J., Liu, B., ... & Sun, C. (2017). Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model. Frontiers in Cellular and Infection Microbiology, 7, 42. [Link]

-

Jain, R., & Pandey, A. (2016). A phenazine-1-carboxylic acid producing polyextremophilic Pseudomonas chlororaphis (MCC2693) strain, isolated from mountain ecosystem, possesses biocontrol and plant growth promotion abilities. Microbiological Research, 190, 63-71. [Link]

-

Peng, H., Zhang, P., Bilal, M., Wang, W., Hu, H., & Zhang, X. (2018). Enhanced biosynthesis of phenazine-1-carboxamide by engineered Pseudomonas chlororaphis HT66. Microbial Cell Factories, 17(1), 114. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of the antimicrobial action of pyocyanin (1989) | Stephen S. Baron | 71 Citations [scispace.com]

- 4. Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes | eLife [elifesciences.org]

- 5. Global landscape of phenazine biosynthesis and biodegradation reveals species-specific colonization patterns in agricultural soils and crop microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenazines in plant-beneficial Pseudomonas spp.: biosynthesis, regulation, function and genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 10. Pyocyanin - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 13. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced biosynthesis of phenazine-1-carboxamide by engineered Pseudomonas chlororaphis HT66 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]

- 18. Making sure you're not a bot! [academiccommons.columbia.edu]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. Biochemistry of Phenazine Production in Pseudomonas aeruginosa - James Parsons [grantome.com]

- 22. Phenazine antibiotic biosynthesis in Pseudomonas aureofaciens 30-84 is regulated by PhzR in response to cell density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quorum sensing-associated bacterial phenazines are potential ligands of human α1 -acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Mechanisms of action of Pseudomonas aeruginosa pyocyanin on human ciliary beat in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanisms of action of Pseudomonas aeruginosa pyocyanin on human ciliary beat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. karger.com [karger.com]

- 28. Phenazines and their role in biocontrol by Pseudomonas bacteria. | Semantic Scholar [semanticscholar.org]

- 29. britishwaterfilter.com [britishwaterfilter.com]

- 30. mdpi.com [mdpi.com]

- 31. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]

- 32. The phenazine pyocyanin is a terminal signalling factor in the quorum sensing network of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 36. researchgate.net [researchgate.net]

Phenazine-1,6-dicarboxylic Acid: A Pivotal Precursor for the Synthesis of Novel Phenazine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine-1,6-dicarboxylic acid (PDC) stands as a cornerstone in the vast and pharmacologically significant family of phenazine compounds. As a central biosynthetic intermediate, PDC offers a versatile scaffold for the development of a myriad of phenazine derivatives with wide-ranging biological activities, including antimicrobial, anticancer, and antiparasitic properties. This technical guide provides a comprehensive overview of PDC, from its biosynthesis to its strategic utilization as a precursor in the synthesis of other phenazines. We will delve into the chemical logic behind derivatization strategies, provide detailed experimental protocols for key transformations, and explore the potential applications of the resulting novel phenazine architectures in drug discovery and development.

Introduction: The Significance of the Phenazine Scaffold

Phenazines are a class of nitrogen-containing heterocyclic compounds characterized by a dibenzopyrazine core. This rigid, planar, and redox-active structure is the foundation for over 6,000 known natural and synthetic derivatives.[1] The unique physicochemical properties of the phenazine nucleus, particularly its ability to undergo reversible oxidation-reduction reactions, are central to its diverse biological activities.[1][2] These compounds play crucial roles in microbial physiology, including electron transport, biofilm formation, and as virulence factors.[3] In the realm of medicinal chemistry, phenazine derivatives have emerged as promising candidates for the development of new therapeutics.[4]

This compound (PDC) and the related phenazine-1-carboxylic acid (PCA) are considered the "core" phenazines from which a vast array of more complex derivatives are biosynthetically generated.[2][4] While PCA is the primary phenazine produced by Pseudomonas species, PDC is predominantly found in Streptomyces and other bacteria.[5][6] The two carboxylic acid functionalities of PDC at the 1 and 6 positions provide reactive handles for a variety of chemical modifications, making it an exceptionally valuable starting material for the synthesis of novel phenazine-based drugs and molecular probes.

This guide will serve as a detailed resource for researchers looking to harness the synthetic potential of PDC. We will explore both the biological and chemical routes to obtaining this key precursor and provide a technical deep-dive into its conversion into a diverse range of functionalized phenazines.

Biosynthesis of this compound: Nature's Synthetic Blueprint

The biosynthesis of PDC is a fascinating example of microbial secondary metabolism, originating from the shikimic acid pathway. The core phenazine biosynthetic gene cluster, typically denoted as phz, encodes a suite of enzymes that catalyze the conversion of chorismic acid into PDC.[3]

The key steps in the biosynthesis of PDC are as follows:

-

Formation of 2-amino-2-deoxyisochorismic acid (ADIC): The enzyme PhzE, an anthranilate synthase homolog, catalyzes the conversion of chorismic acid to ADIC.

-

Conversion to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA): PhzD then converts ADIC to the key intermediate, DHHA.

-

Dimerization and Cyclization: Two molecules of DHHA undergo a spontaneous or enzyme-mediated dimerization and cyclization to form a tricycle intermediate.

-

Oxidation to PDC: A series of oxidation steps, which can be both enzymatic and spontaneous, lead to the formation of the fully aromatic this compound.[1]

The ratio of PDC to PCA production in different microorganisms is influenced by the specific enzymes present in their biosynthetic pathways.[6] For instance, the presence and activity of the enzyme PhzA can influence the decarboxylation of intermediates, leading to a higher proportion of PCA.[6]

Caption: Simplified biosynthetic pathway of this compound (PDC).

Chemical Synthesis of this compound

While microbial fermentation is a primary source of PDC, chemical synthesis offers an alternative and often more scalable route to this precursor. A biomimetic synthesis approach has been reported, which mimics the key dimerization step of the natural biosynthetic pathway.[1]

A general strategy for the chemical synthesis of phenazines involves the condensation of a 1,2-diaminobenzene derivative with a 1,2-dicarbonyl compound. For PDC, a common approach is the oxidative self-coupling of anilines.[1]

Illustrative Synthetic Approach:

A biomimetic synthesis of PDC has been achieved through the dimerization and subsequent oxidation of a 2-aminocyclohexanone derivative, which resembles the proposed biosynthetic substrate.[1] The process involves the unmasking of a protected 2-aminocyclohexanone, which then undergoes spontaneous dimerization and air oxidation to form a tetrasubstituted pyrazine. Further oxidation and saponification of the ester groups yield the final this compound.[1]

This compound as a Precursor: A Gateway to Novel Phenazines

The true value of PDC for synthetic chemists lies in its potential as a versatile building block. The two carboxylic acid groups can be readily converted into a wide range of other functional groups, and the phenazine core itself can be further modified.

Reactions of the Carboxylic Acid Groups

The carboxylic acid moieties of PDC can undergo a variety of standard organic transformations, allowing for the introduction of diverse functionalities.

The conversion of the carboxylic acid groups to amides is a common and powerful strategy for creating libraries of phenazine derivatives with diverse biological activities. Amide formation can be achieved using standard peptide coupling reagents or by first converting the carboxylic acids to more reactive acyl chlorides.

Experimental Protocol: Synthesis of a Phenazine-1,6-dicarboxamide Derivative

-

Activation of PDC: To a suspension of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (2.2 eq) and a catalytic amount of DMF.[7][8]

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases and the PDC is fully dissolved, indicating the formation of the diacyl chloride.

-

Amine Addition: Cool the reaction mixture in an ice bath and add a solution of the desired primary or secondary amine (2.5 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (3.0 eq) dropwise.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

| Reactant | Reagent | Product | Yield | Reference |

| Phenazine-1-carboxylic acid | Oxalyl chloride, various amines | Phenazine-1-carboxamides | 40-97% | [8] |

| Dicarboxylic acids | Amines, Nb2O5 catalyst | Diamides | High yields | [8] |

Table 1: Examples of Amide Formation from Carboxylic Acids.

Esterification of the carboxylic acid groups can be used to modulate the lipophilicity and pharmacokinetic properties of the resulting phenazine derivatives. Standard esterification methods, such as Fischer esterification or reaction with alkyl halides in the presence of a base, can be employed.

Caption: Key chemical transformations of this compound (PDC).

Decarboxylation

Decarboxylation of one or both carboxylic acid groups of PDC provides access to phenazine-1-carboxylic acid (PCA) or the parent phenazine core, respectively. While enzymatic decarboxylation is a key step in the biosynthesis of some phenazines,[9][10] chemical decarboxylation methods can also be employed, often requiring harsh conditions.

Modification of the Phenazine Core

The aromatic rings of the phenazine nucleus are relatively electron-deficient, which influences their reactivity in electrophilic aromatic substitution reactions. However, functionalization of the phenazine core can be achieved through various methods, including nucleophilic aromatic substitution on activated phenazine derivatives or through modern cross-coupling reactions.[11]

Characterization of Phenazine Derivatives

The structural elucidation of newly synthesized phenazine derivatives relies on a combination of standard spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the substitution pattern on the phenazine core and confirming the structure of the appended functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compounds and for monitoring the progress of reactions.[12]

-

UV-Visible Spectroscopy: The extended π-system of the phenazine core gives rise to characteristic UV-Vis absorption spectra, which can be used for characterization and quantification.

Applications in Drug Discovery and Beyond

The ability to generate diverse libraries of phenazine derivatives from PDC has significant implications for drug discovery. The broad spectrum of biological activities exhibited by phenazines, including antibacterial, antifungal, anticancer, and antiparasitic effects, makes them a rich source of potential therapeutic agents.[2][4]

-

Antimicrobial Agents: Many phenazine derivatives exhibit potent activity against a range of pathogenic bacteria and fungi. The functionalization of the PDC scaffold allows for the fine-tuning of this activity and the development of compounds with improved efficacy and reduced toxicity.

-

Anticancer Therapeutics: The planar structure of the phenazine nucleus allows for intercalation into DNA, a mechanism that contributes to the anticancer activity of some derivatives. Furthermore, their redox properties can induce oxidative stress in cancer cells, leading to apoptosis.[4]

-

Materials Science: The unique photophysical and electrochemical properties of phenazines have led to their investigation in materials science applications, such as in organic light-emitting diodes (OLEDs), redox flow batteries, and as fluorescent probes.[11][13]

Conclusion

This compound is a pivotal molecule that serves as a bridge between the natural world of microbial secondary metabolites and the synthetic realm of medicinal chemistry and materials science. Its accessibility through both biosynthetic and chemical routes, combined with the reactivity of its dicarboxylic acid functionalities, makes it an invaluable precursor for the creation of novel phenazine derivatives. The continued exploration of the synthetic utility of PDC is expected to yield a new generation of phenazine-based compounds with enhanced biological activities and novel applications, further solidifying the importance of this versatile scaffold in scientific research and development.

References

- Zhang, J., et al. (2022). Design strategies and applications of novel functionalized phenazine derivatives: a review. Journal of Materials Chemistry C, 10(30), 11119-11174.

- Chaudhary, P., & Khurana, J. M. (2018). Synthetic routes for phenazines: an overview. Monatshefte für Chemie-Chemical Monthly, 149(11), 1941-1964.

- Li, Y., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 27(19), 6593.

- Che, C., et al. (2022). Synthetic strategies of phenazine derivatives: A review. Journal of Heterocyclic Chemistry, 59(6), 967-988.

- Barbe, G., & Movassaghi, M. (2012). Biomimetic Synthesis of this compound (PDC). Synlett, 23(19), 2827-2829.

- Chen, Y., et al. (2014). Reaction Kinetics for the Biocatalytic Conversion of Phenazine-1-Carboxylic Acid to 2-Hydroxyphenazine. PLoS ONE, 9(6), e99132.

- Deng, R., et al. (2023). Enhanced Biosynthesis of this compound in Streptomyces coelicolor. ACS Sustainable Chemistry & Engineering, 11(49), 17896–17905.

- Pushkarev, V. E., et al. (2022). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries.

- Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: biosynthesis, synthetic analogues, and biological activity. Chemical reviews, 104(4), 1663-1685.

- Blankenfeldt, W., & Parsons, J. F. (2014). The structural biology of phenazine biosynthesis. Current opinion in structural biology, 29, 21-27.

- Chen, X., et al. (2020). Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN. Journal of Agricultural and Food Chemistry, 68(8), 2373–2380.

- Payne, K. A., et al. (2021). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase.

- Kincannon, W. M., & Newman, D. K. (2020). PhdA Catalyzes the First Step of Phenazine-1-Carboxylic Acid Degradation in Mycobacterium fortuitum. Journal of Bacteriology, 202(14), e00155-20.

- Wang, Y., et al. (2011). Phenazine-1-Carboxylic Acid Promotes Bacterial Biofilm Development via Ferrous Iron Acquisition. Journal of Bacteriology, 193(14), 3606–3617.

- Ali, M. A., et al. (2019).

- Zdyb, K., et al. (2022).

- Zhu, X., et al. (2018). Synthesis and bioactivities of diamide derivatives containing a phenazine-1-carboxamide scaffold. Natural Product Research, 32(13), 1511-1518.

- Paciaroni, N. G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 4(2), 1-13.

- Li, W., et al. (2018). PhzA, the shunt switch of this compound biosynthesis in Pseudomonas chlororaphis HT66. Applied microbiology and biotechnology, 102(20), 8869–8880.

- Liu, Y., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Microbiology, 14, 1186052.

- Mavrodi, D. V., et al. (1998). A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79. Journal of Bacteriology, 180(9), 2541–2548.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. PhzA, the shunt switch of this compound biosynthesis in Pseudomonas chlororaphis HT66 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rroij.com [rroij.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Extraction and Purification of Phenazine-1,6-dicarboxylic Acid

Abstract

This document provides a comprehensive, technically detailed guide for the extraction and purification of Phenazine-1,6-dicarboxylic acid (PDCA) from microbial fermentation broths. PDCA is a pivotal precursor in the biosynthesis of numerous complex phenazine natural products and possesses significant antibacterial and cytotoxic properties.[1][2] The protocols herein are designed for researchers in microbiology, natural product chemistry, and drug development, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible results. Methodologies covered include optimized liquid-liquid extraction, purification by silica gel chromatography, and final quality control analysis by HPLC.

Introduction and Scientific Context

This compound (PDCA) is a nitrogen-containing heterocyclic compound that serves as a key biosynthetic intermediate for a wide array of phenazine derivatives.[3][4] While phenazine-1-carboxylic acid (PCA) is the more common precursor in Pseudomonas species, PDCA is the characteristic starting point for phenazine synthesis in Streptomyces and other bacterial genera.[5][6][7] The biological significance of PDCA is notable; it exhibits broad-spectrum antibacterial activity and has demonstrated cytotoxicity against various cancer cell lines, making it a molecule of high interest for pharmaceutical and agrochemical research.[2][8]

The efficient isolation of PDCA from complex fermentation media is a critical bottleneck in its study and application. The protocol's core strategy is based on the physicochemical properties of PDCA, specifically the presence of two carboxylic acid functional groups. This allows for a pH-dependent extraction from the aqueous culture medium into an organic solvent, followed by chromatographic purification to achieve high purity. This guide provides a validated, step-by-step methodology derived from established literature to address this challenge.[9][10][11]

Overall Experimental Workflow

The successful isolation of PDCA follows a logical progression from raw culture to a purified, analytically validated compound. Each stage is designed to selectively enrich the target molecule while removing impurities such as residual media components, cellular debris, and other secondary metabolites.

Caption: High-level workflow for PDCA extraction and purification.

Detailed Protocols and Methodologies

Part 1: Extraction of Crude PDCA from Fermentation Broth

This phase aims to efficiently transfer PDCA from the aqueous culture supernatant to an organic solvent, concentrating the target molecule and removing water-soluble impurities.

Protocol 1: Culture Harvesting and Crude Extraction

-

Culture Growth: Cultivate a high-yield PDCA-producing strain (e.g., Streptomyces coelicolor or a genetically engineered Pseudomonas chlororaphis) in a suitable liquid medium until the stationary growth phase, where secondary metabolite production is typically maximal.[1][2][12]

-

Harvesting: Transfer the culture to centrifuge bottles and pellet the bacterial cells by centrifugation (e.g., 8,000 x g for 20 minutes at 4°C).

-

Supernatant Collection: Carefully decant the cell-free supernatant into a new, appropriately sized flask. This aqueous solution contains the secreted PDCA.

-

Acidification (Critical Step): Adjust the pH of the supernatant to 2.0–3.0 using 6 M hydrochloric acid (HCl).

-

Causality Explanation: PDCA possesses two carboxylic acid groups. At neutral pH, these groups are deprotonated (phenazine-1,6-dicarboxylate), rendering the molecule highly water-soluble. By lowering the pH well below the pKa of the carboxylic acids, they become protonated (-COOH), which significantly decreases the molecule's polarity and increases its solubility in organic solvents like ethyl acetate.[9][11]

-

-

Liquid-Liquid Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate.

-

Mixing: Stopper the funnel and shake vigorously for 3-5 minutes, inverting the funnel and periodically venting to release pressure.

-

Phase Separation: Allow the funnel to stand until the aqueous and organic layers have clearly separated. The yellow-colored PDCA will partition into the upper ethyl acetate layer.

-

Collection: Drain and collect the upper organic layer.

-

Repeat Extraction: To maximize recovery, repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter the solution to remove the Na₂SO₄ and concentrate the filtrate to dryness using a rotary evaporator. The resulting solid is the crude PDCA extract.

Part 2: Purification by Column Chromatography

This step separates PDCA from other less-polar and more-polar metabolites present in the crude extract.

Protocol 2: Silica Gel Column Chromatography

-

Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or dichloromethane). Pour the slurry into a glass chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude PDCA extract in a minimal volume of the elution solvent (or a slightly more polar solvent if solubility is an issue, such as dichloromethane with a small amount of methanol). Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the prepared column.

-

Elution: Begin elution with a mobile phase of low polarity (e.g., 100% Dichloromethane or a Hexane:Ethyl Acetate mixture).

-

Expert Insight: A gradient elution is highly effective. Gradually increase the polarity of the mobile phase by incrementally adding a more polar solvent like ethyl acetate or methanol.[10][13] This will first wash out non-polar impurities, followed by the elution of compounds of increasing polarity. PDCA, being moderately polar due to its dicarboxylic acid nature, will elute as the solvent polarity increases.

-

-

Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

-

Monitoring by TLC: Spot a small amount from each fraction onto a Thin Layer Chromatography (TLC) plate (silica gel). Develop the plate in a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1 v/v). Visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions that contain the pure PDCA spot (identified by its distinct Rf value and color). Concentrate the pooled fractions using a rotary evaporator to yield the purified PDCA, which typically appears as a yellow solid.

Part 3: Recrystallization (Optional Final Polishing)

For achieving analytical-grade purity, recrystallization can be employed to remove trace impurities remaining after chromatography.

Protocol 3: Recrystallization

-

Solvent Selection: The ideal solvent is one in which PDCA is sparingly soluble at room temperature but highly soluble when heated. Solvent systems for dicarboxylic acids often include polar solvents like ethanol, or mixtures such as ethanol/water or acetone/hexane.[14][15]

-

Dissolution: Place the purified PDCA solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator to promote maximum crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

-

Drying: Dry the pure crystals under a vacuum to remove all residual solvent.

Quality Control and Characterization

It is imperative to confirm the identity and purity of the final product.

| Parameter | Method | Expected Result / Condition | Reference |

| Purity & Retention Time | HPLC | Column: C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm).Mobile Phase: Isocratic or gradient of Acetonitrile and water with 0.1% formic acid.Detection: UV at ~250 nm. A single sharp peak indicates high purity. | [16][17] |

| Identity Confirmation | Mass Spectrometry (MS) | Mode: ESI+ or ESI-.Expected Mass: [M+H]⁺ at m/z 269.05 or [M-H]⁻ at m/z 267.04. | [13] |

| Structural Elucidation | ¹H and ¹³C NMR | The resulting spectra should match the known chemical shifts for the this compound structure. | [13][18] |

Conclusion

This application note provides a robust and scientifically grounded framework for the extraction and purification of this compound from microbial sources. By understanding the chemical principles behind each step—from the critical pH adjustment during extraction to the polarity-based separation in chromatography—researchers can reliably obtain high-purity PDCA. This enables further investigation into its promising biological activities and facilitates its use in the development of novel therapeutics and agricultural agents.

References

-

Deng, R., et al. (2023). Enhanced Biosynthesis of this compound in Streptomyces coelicolor. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Deng, R., et al. (2023). Enhanced Biosynthesis of this compound in Streptomyces coelicolor. ResearchGate. Available at: [Link]

-

Li, Q., et al. (2018). PhzA, the shunt switch of this compound biosynthesis in Pseudomonas chlororaphis HT66. PubMed. Available at: [Link]

-

Deng, R., et al. (2023). Enhanced Biosynthesis of this compound in Streptomyces coelicolor. ACS Publications. Available at: [Link]

-

Li, Q., et al. (2020). Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Li, Q., et al. (2020). Microbial Synthesis of Antibacterial this compound and the Role of PhzG in Pseudomonas chlororaphis GP72AN. PubMed. Available at: [Link]

-